3-Amino-1,1,1-trifluoro-4-methylpentan-2-one
Overview
Description
3-Amino-1,1,1-trifluoro-4-methylpentan-2-one is an organic compound with the molecular formula C6H10F3NO and a molecular weight of 169.14 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical properties, including its ability to interact with various biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanol with hydrogen fluoride to produce 1,1,1-trifluoro-3-methylbutan-2-one, which is then aminated to yield the final product . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent concentration, to maximize the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluoro-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include trifluoromethyl ketones, amines, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-Amino-1,1,1-trifluoro-4-methylpentan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-4-methylpentan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to changes in their activity and function. The amino group also plays a crucial role in binding to active sites and modulating the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-methylbutan-2-one: This compound shares a similar trifluoromethyl group but lacks the amino group, resulting in different chemical and biological properties.
3-Amino-1,1,1-trifluoro-2-methylpropan-2-one: This compound has a similar structure but with a different carbon backbone, leading to variations in reactivity and applications.
Uniqueness
3-Amino-1,1,1-trifluoro-4-methylpentan-2-one is unique due to its combination of a trifluoromethyl group and an amino group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-amino-1,1,1-trifluoro-4-methylpentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHFSJUXGYPRQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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